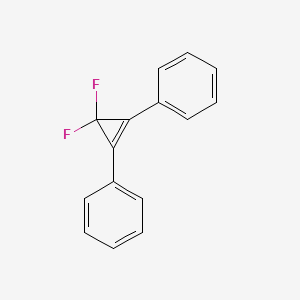

3,3-Difluoro-1,2-diphenylcyclopropene

説明

3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor1a) is a crystalline, thermally stable fluorination reagent belonging to a novel class of deoxyfluorinating agents with an all-carbon scaffold . It is synthesized via difluoromethylenation of diarylalkynes using (chlorodifluoromethyl)trimethylsilane (TMSCF2Cl) as a difluorocarbene source . CpFluor1a and its derivatives (CpFluors) activate alcohols through cyclopropenium cation intermediates, enabling the substitution of hydroxyl groups with fluorine via two distinct pathways:

- Cyclopropenium cation activation for monoalcohol fluorination.

- Cyclopropenone acetal activation for selective monofluorination of 1,2- and 1,3-diols .

The electronic nature of aryl substituents on CpFluors critically influences their reactivity. Electron-donating groups (e.g., methoxy or naphthyl) stabilize the cyclopropenium intermediate, enhancing fluorination efficiency . For example, 4-methoxy-1-naphthyl-substituted CpFluor1i achieves up to 81% yield in alkyl fluoride synthesis, outperforming the parent CpFluor1a (Table 1) .

特性

分子式 |

C15H10F2 |

|---|---|

分子量 |

228.24 g/mol |

IUPAC名 |

(3,3-difluoro-2-phenylcyclopropen-1-yl)benzene |

InChI |

InChI=1S/C15H10F2/c16-15(17)13(11-7-3-1-4-8-11)14(15)12-9-5-2-6-10-12/h1-10H |

InChIキー |

RBGBOJNMIXGZCB-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=C(C2(F)F)C3=CC=CC=C3 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Mechanistic Differences

CpFluors vs. 3,3-Dichlorocyclopropenes :

Dichlorocyclopropenes activate alcohols via cyclopropenium cations for deoxychlorination. However, CpFluors face challenges due to fluoride’s weak nucleophilicity. Fluoride release is achieved through competitive hydrolysis of CpFluors, generating HF in situ . This contrasts with dichlorocyclopropenes, where chloride acts as a superior leaving group .- CpFluors vs. DAST/PhenoFluor: Traditional reagents like DAST (diethylaminosulfur trifluoride) and PhenoFluor rely on sulfur- or nitrogen-based intermediates. CpFluors, however, utilize cyclopropenium cations, offering tunable selectivity for electron-rich positions in diols (Figure 4) .

Reactivity and Selectivity

- Substituent Effects: Electron-rich aryl groups (e.g., methoxy or naphthyl) on CpFluors suppress undesired cyclopropenone acetal pathways, improving fluorination yields . For example, CpFluor1i (4-methoxy-1-naphthyl) yields 81% alkyl fluoride, while CpFluor1a (unsubstituted phenyl) yields <5% under identical conditions .

- Substrate Scope: CpFluors exhibit sensitivity to alcohol electronics, enabling selective fluorination of electron-rich positions in long-chain diols. In contrast, DAST and PhenoFluor favor sterically accessible sites (Figure 4) . For example, in 1,5-pentanediol, CpFluor1i fluorinates the central C3 position (70% yield), whereas DAST and PhenoFluor target terminal positions .

Reaction Conditions and Stability

- Optimized Conditions: CpFluors require polar solvents (e.g., 1,2-dichloroethane) and elevated temperatures (80°C) for efficient fluorination . Prolonged storage in humid environments leads to hydrolysis, forming cyclopropenones, which reduces reactivity .

Stability Comparison :

Unlike thermally labile reagents like DAST, CpFluors are crystalline solids with enhanced stability, facilitating handling and storage .

Complementarity with Other Reagents

CpFluors complement DAST and PhenoFluor in scenarios requiring electronic selectivity. For example:

- Sterically hindered alcohols: PhenoFluor outperforms CpFluors.

- Electron-rich diols : CpFluors achieve superior regioselectivity .

Data Tables

Table 1: Optimization of CpFluor1a in Deoxyfluorination of 3-Phenylpropan-1-ol (2a)

| Entry | Solvent | Temp (°C) | Equiv. CpFluor1a | Yield (%)* |

|---|---|---|---|---|

| 1 | Dichloromethane | 80 | 1.2 | <5 |

| 6 | 1,2-Dichloroethane | 80 | 1.2 | 47 |

| 12 | 1,2-Dichloroethane | 100 | 1.2 | 49 |

*Yields determined by <sup>19</sup>F NMR.

Table 2: Comparative Performance of Fluorination Reagents

| Substrate | Reagent | Fluorination Position | Yield (%) |

|---|---|---|---|

| 1,5-Pentanediol | CpFluor1i | C3 | 70 |

| 1,5-Pentanediol | DAST | C1/C5 | 55 |

| 1,5-Pentanediol | PhenoFluor | C1/C5 | 45 |

Key Research Findings

Electronic Tuning : Substituents on CpFluors’ aryl rings significantly impact reactivity. Methoxy and naphthyl groups enhance yields by stabilizing cyclopropenium cations .

Pathway Control: Competition between cyclopropenium cation and cyclopropenone acetal pathways is tunable via substituent design .

Stereochemical Outcomes : Fluorination at chiral centers proceeds with inversion of configuration, as confirmed by X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。